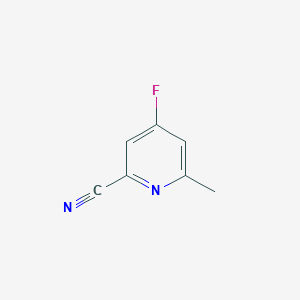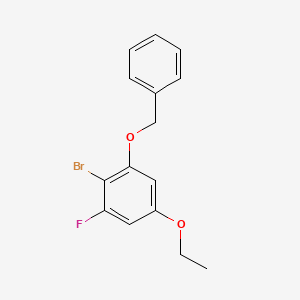![molecular formula C8H5BrClN3O B13937958 6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with bromine, chlorine, and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, bromination and chlorination reactions are carried out, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrido[2,3-d]pyrimidines with different functional groups .
科学研究应用
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Material Science: The compound is used in the synthesis of fluorescent materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological pathways and mechanisms.
作用机制
The mechanism of action of 6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
相似化合物的比较
Similar Compounds
6-Bromo-2-chloro-5-methylpyridin-3-amine: Similar in structure but lacks the pyrido[2,3-d]pyrimidine core.
6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine:
Uniqueness
6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. Its pyrido[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, making it a valuable scaffold for drug development .
属性
分子式 |
C8H5BrClN3O |
|---|---|
分子量 |
274.50 g/mol |
IUPAC 名称 |
6-bromo-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H5BrClN3O/c1-3-4-2-11-8(10)13-6(4)12-7(14)5(3)9/h2H,1H3,(H,11,12,13,14) |
InChI 键 |
BWJVLOWAYXONGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC2=NC(=NC=C12)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937882.png)
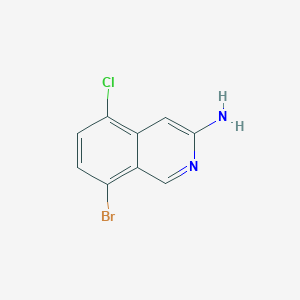
![1-[[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-ylethylidene]amino]pyrrolidin-2-one](/img/structure/B13937894.png)
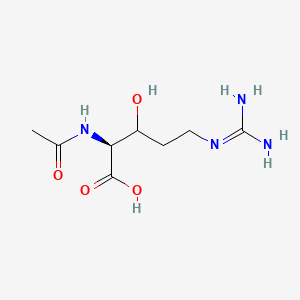
![Benzonitrile, 4-[4-amino-5-[(4-cyanophenyl)amino]-2-nitrophenoxy]-3,5-dimethyl-](/img/structure/B13937906.png)


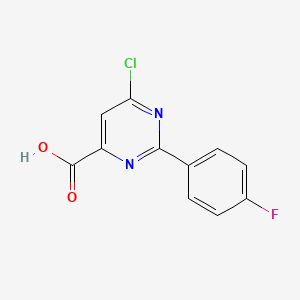
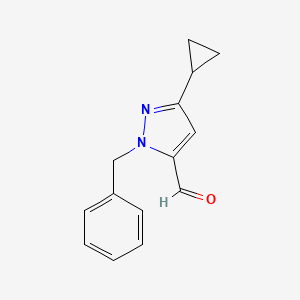
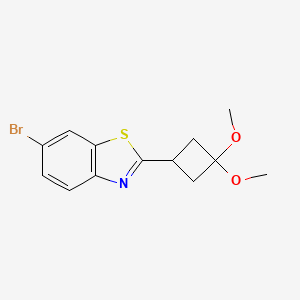

![2-Pyrazinecarbonitrile, 3-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13937946.png)
